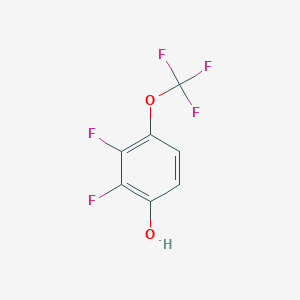

2,3-Difluoro-4-(trifluoromethoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O2/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKTYUDIYQBSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281589 | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158178-37-1 | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158178-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Difluoro 4 Trifluoromethoxy Phenol

Strategic Approaches to Aryl Fluorination

The introduction of fluorine onto an aromatic ring is a pivotal step in the synthesis of 2,3-Difluoro-4-(trifluoromethoxy)phenol. This requires methods that are not only efficient but also highly regioselective to achieve the desired 2,3-difluoro substitution pattern on a pre-functionalized phenol (B47542).

Regioselective Fluorination Techniques

Achieving the specific 2,3-difluoro substitution pattern on a 4-substituted phenol is non-trivial. Direct electrophilic fluorination of a precursor like 4-(trifluoromethoxy)phenol (B149201) would likely yield a different substitution pattern due to the directing effects of the existing substituents. wikipedia.org Therefore, alternative strategies are necessary.

One of the most effective modern methods for converting phenols to aryl fluorides is deoxyfluorination . This process involves the direct replacement of the hydroxyl group with a fluorine atom. Reagents like PhenoFluor™ and its derivatives offer an operationally simple, one-step ipso-substitution of the phenolic hydroxyl group. nih.govsigmaaldrich.com While this is useful for converting a phenol to a monofluorinated arene, achieving the target difluoro structure would require starting with a dihydroxylated precursor and selectively fluorinating one or both hydroxyl groups, or more plausibly, using deoxyfluorination to introduce one fluorine atom and another method for the second.

A more versatile approach involves converting the phenol into a better leaving group, followed by nucleophilic fluorination. A recently developed method utilizes the conversion of phenols into aryl fluorosulfonates by reaction with sulfuryl fluoride (B91410) (SO₂F₂). acs.org These aryl fluorosulfonate intermediates are highly reactive towards nucleophilic fluorination with sources like tetramethylammonium (B1211777) fluoride (NMe₄F), proceeding under mild conditions without the need for expensive transition metal catalysts. acs.org This method demonstrates excellent substrate scope and could be applied in a multi-step synthesis.

The table below compares different deoxyfluorination approaches for phenols, highlighting their conditions and general applicability.

| Method | Reagent(s) | Typical Conditions | Key Features |

| PhenoFluor™ | N,N'-bis(2,6-diisopropylphenyl)chloroimidazolium chloride / CsF | Toluene or Dioxane, 110 °C | Operationally simple, one-step process; good functional group tolerance. nih.govsigmaaldrich.com |

| Aryl Fluorosulfonate | 1. SO₂F₂, Base2. NMe₄F | 1. Base (e.g., DBU)2. DMF, 25-100 °C | Utilizes inexpensive SO₂F₂; proceeds under mild, metal-free conditions. acs.org |

| Palladium-Catalyzed | Pd Catalyst, F⁻ Source (e.g., AgF) | Anhydrous conditions, elevated temp. | Applicable to aryl triflates (derived from phenols); can suffer from side reactions. nih.govnih.gov |

Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy (-OCF₃) group is another key challenge. This group imparts unique properties, including high lipophilicity and metabolic stability. sci-hub.se Several strategies have been developed for this transformation.

A conventional two-step approach involves the conversion of a phenol to an intermediate such as a chlorothionoformate or a fluoroformate, which is then treated with a fluorinating agent like antimony trifluoride/pentachloride or sulfur tetrafluoride (SF₄). nih.gov These methods are effective but often require harsh conditions and the use of highly toxic reagents. nih.gov

More recent and milder methods have emerged. One innovative two-step protocol involves the O-carboxydifluoromethylation of a phenol using sodium bromodifluoroacetate, followed by a silver-catalyzed decarboxylative fluorination with an electrophilic fluorine source like SelectFluor®. cas.cn Another advanced method is the sequential xanthalation of a phenol followed by treatment with reagents such as XtalFluor-E in the presence of an oxidant to yield the aryl trifluoromethyl ether. nih.govacs.org

The table below summarizes modern approaches to the O-trifluoromethylation of phenols.

| Strategy | Key Reagents | Reaction Steps | Advantages |

| Desulfurization-Fluorination | 1. CS₂, MeI, Base2. XtalFluor-E, TCCA/NFSI | 2 | Mild reaction conditions; good yields for various phenols. nih.govacs.org |

| Decarboxylative Fluorination | 1. BrCF₂CO₂Na2. Ag⁺ (cat.), SelectFluor® | 2 | Utilizes inexpensive and accessible reagents. cas.cn |

| Direct Oxidative Trifluoromethylation | Me₃SiCF₃, Ag(I) salt | 1 | Direct conversion, but requires stoichiometric silver. cas.cn |

| Electrophilic Trifluoromethylation | Togni's or Umemoto's reagents | 1 | Direct conversion, but reagents can be expensive. mdpi.com |

Precursor Chemistry and Synthetic Precursors

The logical synthesis of this compound would likely start from a more readily available precursor, which is then elaborated through sequential reactions.

Synthesis from Halogenated Aromatic Precursors

A plausible synthetic route could begin with a halogenated aromatic compound. For example, starting with a commercially available di-halogenated phenol or aniline (B41778) allows for the strategic introduction of the remaining functional groups. A patent describes a process for preparing 4-ethoxy-2,3-difluorophenol (B141254) starting from 4-ethoxy-2,3-difluorobromobenzene. google.com This precursor is converted to a Grignard reagent, which then undergoes boration and subsequent oxidation to yield the phenol. A similar strategy could be envisioned where the ethoxy group is replaced by a trifluoromethoxy group, or the ethoxy group is later converted to a hydroxyl group.

Another approach involves the nucleophilic substitution of a halogen. For instance, 4-trifluoromethylchlorobenzene can be reacted with sodium benzylate to form 4-trifluoromethylphenyl benzyl (B1604629) ether, which is subsequently deprotected via hydrogenolysis to yield 4-trifluoromethylphenol. epo.org While this example yields a trifluoromethyl-substituted phenol, a similar displacement could potentially be applied to a precursor for trifluoromethoxy-substituted phenols.

Phenol Derivatization Pathways

Derivatization of a simpler phenol is a common and effective strategy. The most logical precursor for the target molecule is 4-(trifluoromethoxy)phenol , which is commercially available. chemicalbook.combiosynth.com The synthesis of this precursor can be achieved through various routes, including the diazotization of 4-(trifluoromethoxy)aniline (B150132) followed by hydrolysis, or the oxidation of 4-trifluoromethoxyphenylboronic acid. chemicalbook.comgoogle.com

Once 4-(trifluoromethoxy)phenol is obtained, the primary challenge becomes the regioselective introduction of two fluorine atoms at the C-2 and C-3 positions. Direct electrophilic fluorination is unlikely to provide the desired isomer in high yield. wikipedia.org A more controlled approach would involve:

Ortho-Lithiation/Functionalization: Introducing functional groups at the 2 and 3 positions that can later be converted to fluorine. For example, sequential ortho-lithiation followed by quenching with an electrophile could install groups like nitro or amino functions.

Diazotization-Fluorination (Balz-Schiemann Reaction): If a precursor like 2,3-diamino-4-(trifluoromethoxy)phenol could be synthesized, a double Balz-Schiemann reaction could potentially install the two fluorine atoms, although this would be a challenging transformation. A related process is described for preparing 4-fluoro-3-trifluoromethylphenol from its corresponding aniline precursor via diazotization and hydrolysis in the presence of copper sulfate. nih.gov

Novel Catalytic Synthetic Routes

Modern catalysis offers powerful tools for C-F and C-OCF₃ bond formation, often providing higher efficiency and selectivity under milder conditions.

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-F and C-O bonds. nih.govmdpi.com Catalytic C-H trifluoromethoxylation of arenes has been achieved using specialized reagents that generate an •OCF₃ radical under photoredox conditions. sci-hub.se This allows for the direct installation of the trifluoromethoxy group onto an aromatic C-H bond, potentially bypassing the need to start with a phenol.

Similarly, transition-metal catalysis plays a crucial role in aryl fluorination. Palladium-catalyzed fluorination of aryl halides or triflates is a well-established method. acs.orgnih.gov More recently, palladium-catalyzed electrophilic C-H fluorination has been developed, which can functionalize arenes directly, although controlling regioselectivity without a directing group remains a significant challenge. researchgate.net Organic photoredox catalysis has also enabled the direct C-H fluorination of arenes using nucleophilic fluoride (¹⁸F⁻), highlighting a pathway that avoids harsh electrophilic reagents. nih.gov

These catalytic methods could potentially be integrated into a synthetic sequence. For instance, a catalytic C-H fluorination or trifluoromethoxylation could be used on a suitably substituted benzene (B151609) ring, followed by additional functional group manipulations to complete the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-fluorine and carbon-oxygen bonds, which are key steps in the synthesis of the target molecule. Palladium and copper-based catalytic systems are particularly prominent in this area.

A plausible synthetic route could commence with a suitably substituted precursor, such as 4-bromo-2,3-difluoroanisole. This intermediate could then undergo a transition metal-catalyzed trifluoromethoxylation reaction. While direct trifluoromethoxylation of aryl halides is a developing field, significant progress has been made. For instance, palladium-catalyzed cross-coupling reactions of aryl halides or triflates with trifluoromethoxide sources have been reported. The choice of ligand is crucial in these transformations to facilitate the reductive elimination of the aryl-OCF3 product. Highly hindered phosphine (B1218219) ligands have shown promise in similar cross-coupling reactions involving challenging substrates.

Alternatively, a copper-catalyzed pathway could be employed. Copper-catalyzed trifluoromethoxylation of aryl boronic acids has been demonstrated as a viable method. In this approach, a 2,3-difluoro-4-methoxyphenylboronic acid intermediate could be subjected to trifluoromethoxylation. The final step would then involve the demethylation of the resulting 2,3-difluoro-4-(trifluoromethoxy)anisole to yield the desired phenol. This demethylation can often be achieved using strong acids or Lewis acids.

Table 1: Comparison of Potential Transition Metal-Catalyzed Trifluoromethoxylation Methods

| Catalyst System | Substrate Type | Reagent | Potential Advantages | Potential Challenges |

| Palladium/Hindered Ligand | Aryl Halide (e.g., 4-bromo-2,3-difluoroanisole) | Trifluoromethoxide source (e.g., KOCF3) | Good functional group tolerance. | Availability and stability of trifluoromethoxide source. |

| Copper/Ligand | Aryl Boronic Acid (e.g., 2,3-difluoro-4-methoxyphenylboronic acid) | Electrophilic trifluoromethoxylating agent | Milder reaction conditions. | Synthesis of the boronic acid precursor. |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for mediating reactions under mild conditions, often avoiding the use of toxic heavy metals. While the direct organocatalytic synthesis of a complex molecule like this compound is not well-documented, organocatalytic methods could be envisioned for key bond-forming steps.

For instance, nucleophilic aromatic substitution (SNAr) reactions to introduce the trifluoromethoxy group could potentially be facilitated by organocatalysts. Chiral phase-transfer catalysts or hydrogen-bond donors could activate the aromatic ring or the trifluoromethoxide source, enabling the displacement of a suitable leaving group (e.g., a nitro or halo group) on a difluorophenol precursor. However, the electron-rich nature of a phenol would typically disfavor SNAr, necessitating its protection or the use of a highly activated precursor.

Another potential application of organocatalysis could be in the enantioselective fluorination of a precursor molecule, should a chiral derivative be desired in other contexts. While the target molecule itself is achiral, the principles of organocatalytic fluorination are well-established, often employing chiral amines or phosphoric acids to control the stereochemical outcome of the reaction of an electrophilic fluorine source with a nucleophilic substrate.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves considering factors such as solvent choice, atom economy, and energy efficiency.

Solvent-Free Reaction Methodologies

Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. For the synthesis of fluorinated aromatic compounds, solvent-free conditions have been explored, particularly for fluorination reactions. For example, the direct fluorination of aromatic compounds with electrophilic fluorine sources can sometimes be carried out under neat conditions, often with ball milling to ensure efficient mixing of the solid reactants.

The trifluoromethoxylation step could also potentially be adapted to solvent-free or reduced-solvent conditions. For example, using a molten salt as both the trifluoromethoxide source and the reaction medium could be a viable approach. The high concentration of reactants in solvent-free systems can lead to faster reaction rates and potentially milder conditions.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Synthetic routes with high atom economy are more sustainable as they generate less waste.

In the context of synthesizing this compound, a comparative analysis of different trifluoromethoxylation methods reveals variations in atom economy. For example, a reaction that utilizes a trifluoromethoxylating agent where the trifluoromethoxy group is the only part incorporated into the product, with the rest of the reagent becoming waste, would have a lower atom economy. In contrast, a more atom-economical approach would involve a catalytic cycle where the key trifluoromethoxy-donating species is regenerated.

Table 2: Illustrative Atom Economy Comparison for a Hypothetical Trifluoromethoxylation Step

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Stoichiometric Trifluoromethoxylation | Aryl-X + Y-OCF3 | Aryl-OCF3 | Y-X | (MW of Aryl-OCF3) / (MW of Aryl-X + MW of Y-OCF3) * 100 |

| Catalytic Cross-Coupling | Aryl-X + "OCF3 source" | Aryl-OCF3 | Varies depending on catalyst and reagents | Generally higher than stoichiometric methods |

Note: This is a simplified representation. Actual atom economy calculations would need to consider all reactants, including catalysts and any reagents used in workup.

Stereoselective Synthesis Considerations

The target molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. Consequently, stereoselective synthesis in the traditional sense of creating a specific stereoisomer of the final product is not applicable.

However, the principles of stereoselectivity could be relevant in the synthesis of potential precursors if they possess stereogenic centers. For instance, if a synthetic route involved a chiral intermediate, an enantioselective or diastereoselective reaction would be necessary to control its stereochemistry. This chirality might then be removed in a subsequent step to yield the achiral final product.

Furthermore, a more nuanced consideration of stereochemistry involves the concept of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. While unlikely to be a primary strategy for this specific target, one could hypothetically envision a synthetic route that proceeds through a sterically hindered biaryl precursor that exhibits atropisomerism. In such a case, a stereoselective synthesis would be required to obtain a single atropisomer of the intermediate. Subsequent cleavage of the biaryl linkage would then provide the desired substituted phenol. This remains a highly speculative approach for this particular molecule but highlights a broader consideration of stereochemistry in complex aromatic synthesis.

Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Trifluoromethoxy Phenol

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, driven by the attack of an electrophile on the electron-rich benzene (B151609) ring. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the ring.

The directing effects of the substituents on the benzene ring determine the position of electrophilic attack. In 2,3-difluoro-4-(trifluoromethoxy)phenol, we have three types of substituents to consider: the hydroxyl group (-OH), the fluorine atoms (-F), and the trifluoromethoxy group (-OCF3).

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge in the arenium ion intermediate.

Fluorine Atoms (-F): Halogens, including fluorine, are generally deactivating yet ortho, para-directing. Their deactivating effect is due to their high electronegativity, which withdraws electron density from the ring inductively. However, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is a strongly deactivating group and is generally considered to be a meta-director. The potent electron-withdrawing inductive effect of the three fluorine atoms significantly reduces the electron density of the aromatic ring. While the oxygen atom has lone pairs that could participate in resonance, the strong pull of the fluorine atoms diminishes this effect.

Considering the combined influence of these groups on this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate. The available positions for electrophilic attack are C5 and C6. The hydroxyl group strongly directs to the ortho position (C6) and the para position (which is already substituted). The fluorine at C2 also directs ortho (C3, substituted) and para (C5). The fluorine at C3 directs ortho (C2 and C4, both substituted) and para (C6). The trifluoromethoxy group at C4 directs meta to itself, which would be C2 and C6.

| Electrophilic Reaction | Expected Reactivity and Products |

| Halogenation (e.g., Bromination) | Reaction with bromine in the presence of a mild Lewis acid or in a polar solvent would likely lead to monobromination, primarily at the C6 position, and potentially at the C5 position. |

| Nitration | Nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro- and 6-nitro-2,3-difluoro-4-(trifluoromethoxy)phenol. The strongly acidic conditions might also lead to side reactions. |

| Sulfonation | Sulfonation with fuming sulfuric acid would likely introduce a sulfonic acid group at the C6 or C5 position. The reaction may require elevated temperatures. |

| Friedel-Crafts Alkylation/Acylation | These reactions are generally not successful on strongly deactivated rings. The presence of the trifluoromethoxy group and two fluorine atoms, in addition to the phenol's tendency to coordinate with the Lewis acid catalyst, would likely inhibit Friedel-Crafts reactions. |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The aromatic ring of this compound is highly activated towards nucleophilic attack due to the presence of the two fluorine atoms and the trifluoromethoxy group. Fluorine is an excellent leaving group in SNAr reactions. The electron-withdrawing nature of these substituents stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The most likely sites for nucleophilic attack are the carbons bearing the fluorine atoms (C2 and C3) and the carbon bearing the trifluoromethoxy group (C4). The positions ortho and para to the strongly deactivating trifluoromethoxy group are particularly activated. Therefore, the fluorine atoms at C2 and C3 are potential leaving groups in an SNAr reaction.

In the presence of a strong nucleophile, such as an alkoxide or an amine, SNAr can occur. The outcome of the reaction would depend on the reaction conditions and the nature of the nucleophile. For instance, reaction with sodium methoxide (B1231860) could potentially lead to the displacement of one of the fluorine atoms to yield a methoxy-substituted product.

Competition between the different potential leaving groups (F at C2, F at C3, and OCF3 at C4) would be a key factor. Generally, fluorine is a better leaving group than the trifluoromethoxy group in SNAr. The relative reactivity of the C2 and C3 positions would be influenced by both electronic and steric factors.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions.

Acidity and Salt Formation: The hydroxyl proton is acidic and can be readily removed by a base to form a phenoxide salt. The acidity of the hydroxyl group in this compound is expected to be significantly higher than that of phenol (B47542) due to the inductive electron-withdrawing effects of the fluorine and trifluoromethoxy substituents.

Etherification (Williamson Ether Synthesis): The corresponding phenoxide, formed by treatment with a base like sodium hydroxide (B78521) or potassium carbonate, can act as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification: The phenolic hydroxyl group can react with acyl halides or acid anhydrides to form esters. This reaction is often carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and also neutralizes the acid byproduct.

The reactivity of the hydroxyl group in these reactions is generally high, although steric hindrance from the adjacent fluorine atom at C2 could play a role in certain transformations.

Acid-Base Equilibria and Proton Transfer Studies

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing substituents increase acidity by delocalizing the negative charge of the phenoxide ion, thus stabilizing it. In this compound, the two fluorine atoms and the trifluoromethoxy group are all electron-withdrawing, which is expected to make this compound significantly more acidic than phenol (pKa ≈ 10).

Studies on substituted phenols support this prediction. For instance, the pKa values for 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol (B42351) are 8.7, 9.3, and 9.9, respectively. ucla.eduucla.edu The increased acidity compared to phenol is due to the inductive effect of the fluorine atom. For this compound, the cumulative inductive and resonance effects of the three electron-withdrawing groups would lead to a substantially lower pKa. For comparison, 3,5-bis(trifluoromethyl)phenol (B1329299) has a pKa in the range of 3.5 to 10 in aqueous solution. ut.ee Given the similar electron-withdrawing nature of the substituents, the pKa of this compound is anticipated to be in a comparable range.

Proton transfer is a fundamental reaction for phenols. In proton-coupled electron transfer (PCET) reactions, the transfer of a proton and an electron occur in a concerted manner. nih.govrsc.orgrsc.org The rate of these reactions is sensitive to the proton transfer distance and the strength of the hydrogen bond. nih.gov For this compound, the highly acidic nature of the phenolic proton would likely facilitate proton transfer processes.

| Compound | pKa | Reference |

|---|---|---|

| Phenol | 10.0 | ucla.eduucla.edu |

| 2-Fluorophenol | 8.7 | ucla.eduucla.edu |

| 3-Fluorophenol | 9.3 | ucla.eduucla.edu |

| 4-Fluorophenol | 9.9 | ucla.eduucla.edu |

| 3,5-Bis(trifluoromethyl)phenol | 3.5 - 10 | ut.ee |

Functional Group Interconversions at the Phenol Site

The phenolic hydroxyl group can undergo various reactions, including etherification and esterification. The nucleophilicity of the phenoxide ion is crucial for these transformations. The electron-withdrawing substituents in this compound will decrease the electron density on the oxygen atom, thereby reducing its nucleophilicity.

Esterification: The reaction of a carboxylic acid and an alcohol to form an ester and water is a common transformation. youtube.comyoutube.com This reaction is typically catalyzed by an acid and proceeds through an addition-elimination mechanism. youtube.comyoutube.com For this compound, the reduced nucleophilicity of the phenol may necessitate harsher reaction conditions or the use of more reactive acylating agents, such as acid chlorides or anhydrides, to achieve efficient esterification.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. The decreased nucleophilicity of the 2,3-difluoro-4-(trifluoromethoxy)phenoxide would likely slow down the rate of this SN2 reaction. Alternative methods, such as the Ullmann condensation, which involves a copper catalyst, might be more suitable for the etherification of this electron-deficient phenol.

Another approach for functional group interconversion is deoxyfluorination, where the phenolic hydroxyl group is replaced by a fluorine atom. This can be achieved using reagents like PhenoFluor, which proceeds via a 2-phenoxy-imidazolium bifluoride salt intermediate. nih.gov

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is influenced by its fluorine substituents. The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds. nih.govnih.govresearchgate.net The trifluoromethyl group is also known to enhance thermal stability. nih.gov

Photochemical Degradation: Despite their general stability, fluorinated aromatic compounds can undergo photochemical degradation. Studies on fluorinated phenols have shown that photolysis can lead to defluorination and the formation of various degradation products. nih.govacs.orgresearchgate.netacs.orgresearchgate.net The degradation pathways are often pH-dependent, with different products observed under acidic and basic conditions. nih.govacs.org For instance, the photolysis of 4-(trifluoromethyl)phenol (B195918) can yield trifluoroacetic acid. nih.govresearchgate.net It is plausible that this compound would also be susceptible to photochemical degradation, potentially leading to the cleavage of C-F and C-O bonds.

Chemical Degradation: Polyfluorinated compounds are generally resistant to chemical degradation. mdpi.com However, under specific conditions, degradation can occur. For example, the hydrolysis of some trifluoromethylphenols to the corresponding hydroxybenzoic acids has been observed, with the reaction proceeding via an E1cb mechanism. rsc.org This process is dependent on the deprotonation of the phenol, indicating that the reaction rate is pH-dependent. rsc.org

Biodegradation: The biodegradation of polyfluorinated compounds is generally slow due to the stability of the C-F bond. nih.govnih.govresearchgate.net However, some microorganisms have been shown to degrade fluorophenols, typically through ortho-hydroxylation to form fluorocatechols. researchgate.net The trifluoromethyl group can also be a site for metabolic attack, although this is less common. mdpi.com

| Condition | Rate Constant (h⁻¹) | Reference |

|---|---|---|

| pH 5 | 3.52 ± 0.07 | acs.orgresearchgate.net |

| pH 7 | 26.4 ± 0.64 | acs.orgresearchgate.net |

| pH 10 | 334.1 ± 93.45 | acs.orgresearchgate.net |

Radical Reactions and Spin Chemistry Research

Phenols can be oxidized to form phenoxyl radicals, which are key intermediates in many chemical and biological processes. nih.govresearchgate.netnist.gov The stability and reactivity of these radicals are influenced by the substituents on the aromatic ring. Electron-withdrawing groups can affect the spin density distribution in the radical. researchgate.netacs.org

In the case of this compound, the corresponding phenoxyl radical would be stabilized by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. NMR and ESR spectroscopy are powerful techniques for studying the spin density distribution in fluorinated phenoxy radicals. tandfonline.com The spin density in the fluorine 2p orbitals can be estimated from the widths of the NMR lines. tandfonline.com

The field of spin chemistry investigates how the spin state of radical pairs can influence reaction pathways. beilstein-journals.orgarxiv.org For reactions involving the 2,3-difluoro-4-(trifluoromethoxy)phenoxyl radical, the formation of spin-correlated radical pairs could lead to magnetic field effects and chemically induced dynamic nuclear polarization (CIDNP).

Mechanistic Elucidation Studies

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing new synthetic routes.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for reactions involving the breaking of a bond to a specific atom. libretexts.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken in the rate-determining step.

For reactions involving the phenolic proton of this compound, such as proton transfer or oxidation, a significant deuterium (B1214612) KIE (kH/kD) would be expected. Studies on PCET in other phenol systems have shown KIE values around 3.0, consistent with a concerted mechanism where the proton is involved in the rate-determining step. nih.govrsc.orgrsc.org In some cases, KIEs can be influenced by the proton transfer distance, with longer distances not always leading to larger KIEs as simple models might predict. nih.gov

Computational chemistry plays a vital role in elucidating reaction pathways by modeling the energies of reactants, intermediates, transition states, and products. For instance, density functional theory (DFT) calculations have been used to investigate the hydrolysis of trifluoromethylphenols, revealing a likely E1cb mechanism for defluorination. rsc.org A similar approach could be applied to study the reactions of this compound, providing insights into the preferred reaction pathways and the influence of the fluorine and trifluoromethoxy substituents on the reaction energetics.

Experimental techniques such as in-situ spectroscopy and kinetic monitoring can also provide valuable data for reaction pathway analysis. By identifying intermediates and determining the rate dependencies on various factors, a detailed picture of the reaction mechanism can be constructed.

Intermediate Characterization

General mechanistic pathways for reactions involving phenols in the presence of various reagents can be postulated. These often involve the formation of phenoxide ions, quinone-like structures, or radical species as transient intermediates. However, without specific experimental or computational studies on this compound, any discussion of its reaction intermediates would be speculative and fall outside the scope of this fact-based article.

The electronic properties of the fluorine and trifluoromethoxy substituents undoubtedly influence the stability and reactivity of any potential intermediates. The strong electron-withdrawing nature of these groups would affect the nucleophilicity of the phenoxide and the stability of any carbocationic or radical intermediates.

Further research, including kinetic studies, isotopic labeling experiments, and spectroscopic analysis (such as in-situ NMR or transient absorption spectroscopy), would be necessary to elucidate the precise nature and role of intermediates in the reactions of this compound. Currently, there is no specific data to present in tabular format regarding the characterization of these intermediates.

Derivatization Strategies and Functionalization of 2,3 Difluoro 4 Trifluoromethoxy Phenol

Formation of Ether Derivatives

The phenolic hydroxyl group is a prime site for functionalization, most commonly through the formation of ether linkages. This transformation replaces the acidic proton with an alkyl or aryl group, altering the compound's polarity, solubility, and metabolic stability.

Alkylation of 2,3-Difluoro-4-(trifluoromethoxy)phenol typically proceeds via the Williamson ether synthesis. This method involves the deprotonation of the phenol (B47542) using a suitable base, such as potassium carbonate or sodium hydride, to form a potent nucleophile, the corresponding phenoxide. This intermediate subsequently reacts with an alkyl halide or sulfonate through an SN2 mechanism to yield the desired ether. The high acidity of the starting phenol, due to the inductive effects of the fluorine substituents, facilitates the initial deprotonation step.

Arylation to form diaryl ethers is more challenging and generally requires transition-metal catalysis. The Ullmann condensation, a classical method using a copper catalyst, can couple the phenol with an activated aryl halide. acs.org More contemporary approaches often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling, which offers broader substrate scope and milder reaction conditions. researchgate.net

Table 1: Representative Etherification Reactions This table presents plausible reaction parameters for the synthesis of ether derivatives from this compound, based on established methodologies for substituted phenols.

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Alkylation (Williamson) | Methyl Iodide (CH₃I) | K₂CO₃, Acetone, reflux | 2,3-Difluoro-1-methoxy-4-(trifluoromethoxy)benzene |

| Alkylation (Williamson) | Benzyl (B1604629) Bromide (BnBr) | NaH, THF, 0 °C to rt | 1-(Benzyloxy)-2,3-difluoro-4-(trifluoromethoxy)benzene |

| Arylation (Ullmann) | 4-Iodonitrobenzene | CuI, Cs₂CO₃, DMF, 120 °C | 2,3-Difluoro-1-(4-nitrophenoxy)-4-(trifluoromethoxy)benzene |

| Arylation (Buchwald-Hartwig) | 4-Bromotoluene | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C | 2,3-Difluoro-1-(p-tolyloxy)-4-(trifluoromethoxy)benzene |

While there is no specific literature detailing the synthesis of crown ethers from this compound, its structure is suitable for incorporation into macrocyclic frameworks. The standard approach to benzo-crown ethers involves the templated cyclization of a catechol (a 1,2-dihydroxybenzene) derivative with an oligoethylene glycol dihalide or ditosylate. rsc.orgrsc.org To be utilized in this manner, the parent phenol would first require the introduction of a second hydroxyl group at an adjacent position.

Alternatively, the phenol can be incorporated into other classes of macrocycles. Macrocyclization reactions are critical in synthetic chemistry and often rely on strategies that favor intramolecular ring closure over intermolecular polymerization, such as using high-dilution conditions or metal-ion templates. nih.govacs.org The rigid and electronically defined nature of the 2,3-difluoro-4-(trifluoromethoxy)phenyl unit could be exploited to pre-organize a linear precursor, potentially facilitating a ring-closing reaction like an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed coupling. acs.orgnih.gov

Esterification and Carbonyloxy Functionalizations

Esterification of the phenolic hydroxyl group is a fundamental transformation that provides access to a wide range of functional derivatives. This is readily achieved by reacting the phenol with acylating agents like acid chlorides or anhydrides in the presence of a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl).

For carbonyloxy functionalizations, the corresponding phenoxide can be reacted with reagents such as phosgene (B1210022) to form carbonates or with chloroformates to produce alkyl or aryl carbonate derivatives. These reactions are typically high-yielding and tolerant of the fluorine substituents on the aromatic ring.

Table 2: Examples of Ester and Carbonate Formation This table illustrates common conditions for the synthesis of ester and carbonate derivatives of this compound.

| Derivative Type | Reagent | Base/Solvent | Product Name |

|---|---|---|---|

| Acetate Ester | Acetyl Chloride | Pyridine | 2,3-Difluoro-4-(trifluoromethoxy)phenyl acetate |

| Benzoate Ester | Benzoyl Chloride | Triethylamine / DCM | 2,3-Difluoro-4-(trifluoromethoxy)phenyl benzoate |

| Ethyl Carbonate | Ethyl Chloroformate | Pyridine / Toluene | Ethyl 2,3-difluoro-4-(trifluoromethoxy)phenyl carbonate |

| Pivalate Ester | Pivaloyl Chloride | DMAP (cat.), Et₃N / DCM | 2,3-Difluoro-4-(trifluoromethoxy)phenyl pivalate |

Halogenation and Pseudohalogenation Research

The aromatic ring of this compound is susceptible to electrophilic halogenation, a key reaction for introducing a handle for subsequent cross-coupling reactions. nih.gov The regiochemical outcome is dictated by the combined directing effects of the substituents. The hydroxyl group is a powerful activating ortho-, para-director, and its influence is dominant. The fluoro and trifluoromethoxy groups are deactivating. nih.gov

Considering the substitution pattern:

The C-5 position is para to the strongly activating -OH group.

The C-6 position is ortho to the -OH group.

Therefore, electrophilic attack is strongly favored at the C-5 and C-6 positions. The C-5 position is generally preferred due to reduced steric hindrance compared to the C-6 position, which is adjacent to the C-F bond at C-2. Mild brominating agents like N-bromosuccinimide (NBS) or bromine in a non-polar solvent can be used to achieve selective monobromination, likely at the C-5 position. mdpi.comyoutube.com

Pseudohalogenation, the introduction of groups like cyano (-CN) or azido (B1232118) (-N₃), is less commonly achieved by direct electrophilic substitution on phenols and typically proceeds through nucleophilic displacement of a pre-existing leaving group, such as a halide or diazonium salt.

Aromatic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the aromatic ring of this compound must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf). Halogenation at the C-5 position, as described above, provides an ideal precursor. Alternatively, the phenolic hydroxyl group can be converted to a nonaflate or triflate, which are excellent leaving groups in many coupling reactions. beilstein-journals.orgnih.govresearchgate.net

Once activated as an aryl halide or triflate, the 2,3-Difluoro-4-(trifluoromethoxy)phenyl scaffold can undergo a variety of coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide/triflate with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. youtube.com

Stille Coupling: This involves the coupling of the aryl halide/triflate with an organostannane (organotin) reagent. The Stille reaction is highly versatile and tolerant of many functional groups, though the toxicity of tin compounds is a significant drawback. acs.orgharvard.eduorganic-chemistry.org

Heck Reaction: This reaction forms a C-C bond between the aryl halide/triflate and an alkene, yielding a substituted styrene (B11656) derivative. wikipedia.orgmdpi.comorganic-chemistry.org

Negishi Coupling: This powerful reaction utilizes a highly reactive organozinc reagent to couple with the aryl halide/triflate. It is often successful where other methods fail, but the organozinc reagents are moisture-sensitive. synarchive.comwikipedia.orgsigmaaldrich.com

Table 3: Predicted Aromatic Cross-Coupling Reactions of an Activated Phenol Derivative This table outlines hypothetical conditions for major cross-coupling reactions using 5-Bromo-2,3-difluoro-4-(trifluoromethoxy)phenol as a representative substrate.

| Coupling Reaction | Coupling Partner | Catalyst System (Illustrative) | Solvent/Base |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Toluene / aq. Na₂CO₃ |

| Stille | Vinyltributyltin | PdCl₂(PPh₃)₂ | DMF |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Acetonitrile (B52724) / Et₃N |

| Negishi | Phenylzinc Chloride | Pd₂(dba)₃ / XPhos | THF |

Research Findings on this compound Remain Limited

Consequently, it is not possible to provide in-depth, scientifically validated information on the following topics concerning this compound:

Synthesis of Complex Scaffolds:

Building Blocks for Heterocyclic Systems:Similarly, the role of this compound as a foundational molecule for the synthesis of heterocyclic systems is not described in the current body of scientific literature.

Due to the absence of specific research findings on these aspects of its chemistry, the creation of a detailed and accurate article adhering to the provided outline is not feasible at this time. Further experimental research would be required to elucidate the derivatization strategies and synthetic applications of this compound.

Applications in Advanced Organic Synthesis Research

As a Fluorinated Building Block for Complex Molecules

The strategic placement of fluorine in organic molecules is a widely recognized strategy for modulating their physicochemical and biological properties. mdpi.com 2,3-Difluoro-4-(trifluoromethoxy)phenol serves as an exemplary fluorinated building block for the synthesis of intricate molecular architectures. The presence of both difluoro and trifluoromethoxy substituents offers a powerful combination of electronic effects and steric influences that can be exploited in the design of new chemical entities.

The phenolic hydroxyl group provides a reactive handle for a variety of chemical transformations, including etherification, esterification, and cross-coupling reactions. For instance, it can be converted into a nonaflate or triflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, leading to the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and advanced materials. nih.govrsc.org

The synthesis of fluorinated biphenyls is of particular interest due to their prevalence in liquid crystals, organic light-emitting diodes (OLEDs), and as pharmaceutical intermediates. nih.govrsc.org The general approach involves the coupling of an arylboronic acid with an aryl halide or triflate. In the context of this compound, it can be envisioned that its conversion to the corresponding triflate would enable its use as a coupling partner in Suzuki-Miyaura reactions to generate novel fluorinated biphenyls.

Table 1: Potential Suzuki-Miyaura Coupling Reaction using a Derivative of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| 2,3-Difluoro-4-(trifluoromethoxy)phenyl triflate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Fluorinated biphenyl (B1667301) derivative |

Precursor for Novel Fluorinated Organic Materials

The demand for advanced organic materials with tailored properties has driven the exploration of novel molecular scaffolds. The unique electronic and steric attributes of this compound make it an attractive precursor for the synthesis of innovative fluorinated materials.

Fluorinated compounds are extensively used in the design of liquid crystals (LCs) for display applications. google.com The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of LC materials. biointerfaceresearch.com Research on liquid crystals containing a 2,3-difluorophenyl unit has demonstrated their potential for creating materials with desirable properties. rsc.org

This compound can serve as a key starting material for the synthesis of various liquid crystalline cores. For instance, through esterification or etherification reactions, it can be incorporated into calamitic (rod-like) or discotic (disc-like) molecular structures. The synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy)benzoate, a liquid crystalline compound, highlights the utility of similarly structured phenols in this field. researchgate.net The presence of the 2,3-difluoro substitution pattern is known to induce a high lateral dipole moment, which can lead to negative dielectric anisotropy, a crucial property for certain display modes. biointerfaceresearch.com

Table 2: Hypothetical Synthesis of a Liquid Crystal Precursor from this compound

| Starting Material | Reagent | Reaction Type | Potential Product Class |

|---|---|---|---|

| This compound | 4-Alkylbenzoyl chloride | Esterification | Fluorinated phenyl benzoate |

| This compound | 1-Bromo-4-alkylbenzene | Williamson ether synthesis | Fluorinated diphenyl ether |

Fluoropolymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.net The synthesis and polymerization of fluorinated phenols and their derivatives have been a subject of academic and industrial research. For example, the polymerization of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol has been reported to yield poly-p-oxyperfluorobenzylene. nih.gov

Given its structure, this compound could potentially be used as a monomer in the synthesis of novel fluorinated polymers. The phenolic hydroxyl group could be involved in step-growth polymerization reactions, such as polyether or polyester (B1180765) synthesis. Furthermore, the aromatic ring could be functionalized with a polymerizable group, such as a vinyl or styrenic moiety, to enable its use in chain-growth polymerization. The resulting polymers would be expected to exhibit unique properties due to the high fluorine content.

Role in the Synthesis of Specialty Chemicals

The incorporation of fluorine is a common strategy in the development of specialty chemicals, including pharmaceuticals and agrochemicals, to enhance their efficacy and metabolic stability. mdpi.com While specific applications of this compound in marketed specialty chemicals are not widely documented, its structural motifs are present in various biologically active molecules.

Fluorinated phenols are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. nbinno.com The trifluoromethoxy group, in particular, is known to improve the lipophilicity and metabolic stability of drug candidates. mdpi.com Therefore, this compound represents a promising starting material for the synthesis of novel therapeutic agents. Its phenolic hydroxyl group can be used as a point of attachment for various pharmacophores, while the fluorinated aromatic ring can interact with biological targets and influence the pharmacokinetic properties of the molecule.

Reagent in Catalytic Transformations

The electronic properties of the fluorinated aromatic ring in this compound suggest its potential utility in catalytic transformations. The electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

While direct catalytic applications of this specific phenol (B47542) are not extensively reported, fluorinated phenols, in general, can participate in various catalytic cycles. For instance, they can act as ligands for metal catalysts, where the electronic nature of the phenol can modulate the catalytic activity. Additionally, the phenolic hydroxyl group can be a site for derivatization to create more complex ligands or organocatalysts. An organocatalytic strategy for the hydrophenolation of gem-difluoroalkenes has been reported, showcasing the utility of phenols in catalytic C-O bond formation. nih.gov

Scaffold Diversification and Library Synthesis

In modern drug discovery, the synthesis of compound libraries with diverse structures is crucial for identifying new lead compounds. This compound can serve as a versatile scaffold for the generation of such libraries. The phenolic hydroxyl group provides a convenient attachment point for various building blocks through reactions like etherification and esterification.

Furthermore, the aromatic ring can be functionalized at the positions ortho and meta to the hydroxyl group through electrophilic aromatic substitution or directed ortho-metalation, although the electron-withdrawing nature of the substituents would influence the regioselectivity of such reactions. By employing a multi-component reaction strategy, where the phenol is one of the starting materials, a wide range of structurally diverse molecules can be efficiently synthesized. nih.gov This approach allows for the rapid exploration of the chemical space around the 2,3-difluoro-4-(trifluoromethoxy)phenyl core, which is highly valuable in the early stages of drug discovery.

Advanced Spectroscopic and Analytical Research Methodologies for 2,3 Difluoro 4 Trifluoromethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,3-difluoro-4-(trifluoromethoxy)phenol, a multi-faceted NMR approach is essential for a complete structural assignment.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the positions of its fluorine substituents.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. It would be expected to show two signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl, fluoro, and trifluoromethoxy groups. The signal multiplicity, or splitting pattern, arises from spin-spin coupling between the protons and with the nearby fluorine atoms, providing crucial information about their relative positions.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display seven distinct signals, one for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons bonded to fluorine or oxygen atoms would appear at characteristic downfield shifts. Furthermore, the carbon of the trifluoromethoxy group would exhibit a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Given the presence of five fluorine atoms in two different chemical environments (the two aromatic fluorines and the trifluoromethoxy group), ¹⁹F NMR is a critical technique. It would be expected to show two distinct signals. The signal for the -OCF₃ group would likely appear as a singlet, while the signals for the aromatic fluorines would show coupling to each other and to the adjacent protons. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment, making it a powerful tool for confirming the substitution pattern.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 6-8 |

| ¹H | 6.8 - 7.2 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 9-11 |

| ¹³C | ~150 (C-OH) | Multiplet (due to C-F coupling) | |

| ¹³C | ~145 (C-F) | Doublet | ¹J(C,F) ≈ 240-250 |

| ¹³C | ~140 (C-F) | Doublet | ¹J(C,F) ≈ 240-250 |

| ¹³C | ~138 (C-OCF₃) | Multiplet (due to C-F coupling) | |

| ¹³C | ~120 (CF₃) | Quartet | ¹J(C,F) ≈ 260-270 |

| ¹³C | ~118 (CH) | Doublet | ²J(C,F) ≈ 20-25 |

| ¹³C | ~115 (CH) | Doublet | ²J(C,F) ≈ 20-25 |

| ¹⁹F | -58 to -62 (-OCF₃) | Singlet | |

| ¹⁹F | -130 to -140 (Aromatic F) | Multiplet |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning NMR signals and elucidating complex connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their adjacent relationship on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com For a small molecule like this, NOESY can help to confirm the substitution pattern by showing spatial proximity between, for example, a proton at position 5 and the fluorine atom at position 3.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For a rigid molecule like this compound, significant dynamic processes at room temperature are not expected. The rotation of the hydroxyl and trifluoromethoxy groups is generally fast on the NMR timescale. Therefore, dynamic NMR studies are not likely to be a primary method for the analysis of this specific compound under standard conditions.

Mass Spectrometry (MS) Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₇H₃F₅O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₇H₃F₅O₂ + H]⁺ | 215.0102 |

| [C₇H₃F₅O₂ + Na]⁺ | 237.0021 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of fragment ions (product ions). mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. A plausible fragmentation pathway for this compound would involve initial cleavages of the weaker bonds, such as the C-O bond of the trifluoromethoxy group or the loss of a trifluoromethyl radical.

Table 3: Predicted MS/MS Fragmentation Data for [C₇H₃F₅O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

|---|---|---|---|

| 215.0102 | [C₆H₃F₂O₂]⁺ | CF₃ | 145.0101 |

| 215.0102 | [C₇H₃F₄O]⁺ | OF | 195.0173 |

Ionization Technique Comparative Analysis

In the mass spectrometric analysis of this compound, the choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum, particularly the extent of fragmentation versus the abundance of the molecular ion. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer complementary information due to their differing ionization mechanisms.

Electron Ionization (EI): Classified as a "hard" ionization technique, EI involves bombarding the vaporized analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺˙) that is often unstable. nih.govresearchgate.net Consequently, the molecular ion undergoes extensive and often predictable fragmentation. For this compound, EI-MS would be expected to produce a complex spectrum with a low-abundance molecular ion peak. The fragmentation pattern would likely involve the cleavage of the trifluoromethoxy group (loss of ·CF3 or ·OCF3), loss of CO, and sequential loss of fluorine or HF from the aromatic ring. researchgate.netlibretexts.orglibretexts.org The resulting fragment ions provide valuable structural information, akin to a molecular fingerprint, which is useful for library matching and unambiguous identification.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution. uvic.castackexchange.com For a phenolic compound like this compound, ESI would typically be performed in negative ion mode, leading to the formation of a deprotonated molecule, [M-H]⁻. This process is much gentler than EI, imparting minimal excess energy to the ion. As a result, the ESI mass spectrum is usually dominated by the [M-H]⁻ ion with very little fragmentation. This makes ESI particularly useful for accurately determining the molecular weight of the analyte. stackexchange.com To induce fragmentation for structural analysis in ESI, tandem mass spectrometry (MS/MS) is required, where the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation. researchgate.net

The presence of highly electronegative fluorine atoms in the molecule can influence ionization. For instance, in techniques like negative chemical ionization (NCI), which is mechanistically similar to electron capture, the fluorine atoms can significantly enhance sensitivity.

The following table provides a comparative summary of the expected outcomes when analyzing this compound with EI and ESI.

Table 1: Comparative Analysis of EI and ESI for this compound

| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |

|---|---|---|

| Ionization Type | Hard Ionization | Soft Ionization |

| Sample Phase | Gas Phase (requires volatility) | Solution Phase |

| Primary Ion Observed | Molecular Ion (M⁺˙) | Pseudomolecular Ion ([M-H]⁻ in negative mode) |

| Molecular Ion Abundance | Typically low to moderate | Typically high (base peak) |

| Fragmentation | Extensive and spontaneous | Minimal; requires tandem MS (MS/MS) for fragmentation |

| Expected Major Fragments (EI) | [M-CF₃]⁺, [M-OCF₃]⁺, [M-CO]⁺˙, ions from HF loss | N/A (in standard MS mode) |

| Primary Application | Structural elucidation via fragmentation patterns | Molecular weight determination |

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These complementary techniques provide a detailed fingerprint of the molecule by measuring the vibrational frequencies of its constituent chemical bonds. mdpi.comokstate.edusapub.org IR spectroscopy measures the absorption of infrared radiation corresponding to transitions with a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.

For this compound, the spectra would be characterized by distinct bands corresponding to the vibrations of the O-H group, the C-F bonds on the aromatic ring, the C-O-C ether linkage, the trifluoromethoxy group's C-F bonds, and the vibrations of the substituted benzene ring itself. nih.govmdpi.com

The accurate assignment of observed vibrational bands to specific molecular motions is achieved through a synergistic approach that combines experimental data with quantum chemical calculations. researchgate.netnih.govnih.gov The most common computational method employed is Density Functional Theory (DFT), often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govacs.org

The methodology typically involves the following steps:

Geometry Optimization: The molecular structure of this compound is computationally optimized to find its lowest energy conformation.

Frequency Calculation: The harmonic vibrational frequencies and their corresponding IR and Raman intensities are calculated for the optimized structure.

Scaling: Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are uniformly scaled using a scaling factor to better match experimental values. nih.gov

Potential Energy Distribution (PED): A PED analysis is performed to quantify the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of the spectral bands. researchgate.net

The table below summarizes the expected characteristic vibrational modes for this compound and their approximate frequency ranges, based on literature values for similar substituted phenols and fluorinated aromatic compounds. nih.govmdpi.comscialert.net

Table 2: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3640 - 3590 | Strong, Sharp | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Strong to Medium | Strong to Medium |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong | Medium |

| C-F Stretch (Aromatic) | 1300 - 1100 | Strong | Medium |

| C-F Stretch (Trifluoromethoxy) | 1280 - 1050 | Very Strong | Medium |

| O-H In-plane Bend | 1410 - 1310 | Medium | Weak |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | Strong | Weak |

The presence of two rotatable single bonds, C-O (hydroxyl) and C-O (ether), in this compound allows for the existence of multiple rotational isomers, or conformers. researchgate.net These conformers differ in the spatial orientation of the hydroxyl proton and the trifluoromethyl group relative to the plane of the aromatic ring. While the energy differences between these conformers may be small, they can coexist in equilibrium, particularly in the gas or liquid phase. mdpi.com

Vibrational spectroscopy is a sensitive technique for identifying and studying conformational isomers. mdpi.comchemrxiv.org If multiple conformers are present, the experimental IR and Raman spectra will be a superposition of the spectra of each individual conformer. This can manifest as:

Band Splitting: A single vibrational mode may appear as multiple closely spaced bands, with each band corresponding to a different conformer.

Appearance of New Bands: Vibrational modes that are IR or Raman-active in one conformer might be inactive or very weak in another.

Temperature Dependence: The relative intensities of bands corresponding to different conformers will change with temperature, as the equilibrium population shifts according to the Boltzmann distribution.

By comparing the experimental spectra with DFT-calculated spectra for each possible stable conformer, it is possible to assign the observed bands and determine the relative stabilities and populations of the different rotational isomers. researchgate.netrsc.org For example, theoretical studies on trifluoromethoxybenzene suggest that conformations where the O-CF₃ group is perpendicular to the phenyl plane can be energy minima. researchgate.net The orientation of the phenolic O-H group (either cis or trans with respect to an adjacent fluorine atom) would also lead to distinct conformers with unique vibrational signatures, particularly in the O-H torsion and bending regions. mdpi.com

X-ray Crystallography Research on Solid-State Structures

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. For this compound, a single-crystal X-ray diffraction study would reveal the molecule's preferred conformation in the solid state and elucidate the supramolecular architecture established through non-covalent interactions. researchgate.netnih.govresearchgate.net

Obtaining single crystals of sufficient size and quality for X-ray diffraction can be a significant challenge. Molecules may crystallize poorly or form amorphous solids. A powerful strategy in crystal engineering to overcome this is the formation of multicomponent crystals, such as co-crystals or salts. acs.orgul.ie

Co-crystals: These are formed by combining the target molecule with a neutral "coformer" in a specific stoichiometric ratio. The components interact via non-ionic interactions, most commonly hydrogen bonds. acs.org For a phenolic compound like this compound, suitable coformers would be molecules containing strong hydrogen bond acceptors, such as pyridines, amides, or other phenols. researchgate.net

Salts: Salt formation involves proton transfer from an acidic site on the target molecule to a basic site on the coformer. Given the acidic nature of the phenolic proton, reacting this compound with a suitable organic or inorganic base could yield a crystalline salt. The phenol-phenolate interaction is a particularly strong and reliable hydrogen bond for building robust crystal structures. nih.govacs.org

The formation of a co-crystal or salt introduces new and often stronger intermolecular interactions, which can guide the molecules into a more ordered and stable crystal lattice, thereby facilitating the growth of high-quality crystals for structural analysis. ul.ie

The crystal packing of this compound would be governed by a complex interplay of various intermolecular interactions, driven by the molecule's distinct functional groups. nih.govrsc.org Analysis of the crystal structure would focus on identifying and characterizing these interactions, which are fundamental to understanding the material's properties.

Key potential interactions include:

O-H···O Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. The most probable and dominant interaction would be the formation of hydrogen-bonded chains or cyclic motifs between the hydroxyl groups of adjacent molecules. rsc.orgdocbrown.infoacs.org

Halogen Bonding: The fluorine atoms on the aromatic ring, being electronegative, could potentially act as halogen bond acceptors. However, C-F bonds are generally weak halogen bond donors. More likely are other dipole-dipole interactions involving the C-F bonds. nih.govnih.gov

F···F Interactions: Close contacts between fluorine atoms on neighboring molecules are common in the solid state of highly fluorinated compounds. While often considered weakly repulsive or attractive depending on the geometry, they can influence crystal packing. rsc.orgacs.org

π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring, influenced by the electron-withdrawing fluorine and trifluoromethoxy substituents, could promote offset π-π stacking interactions with adjacent rings. nih.govresearchgate.net

The combination and relative strengths of these interactions would determine the final crystal lattice, influencing physical properties such as melting point and density. researchgate.net

Table 3: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor Group | Acceptor Group | Expected Significance |

|---|---|---|---|

| Hydrogen Bond | Phenolic O-H | Phenolic Oxygen | High (Primary structural driver) |

| Hydrogen Bond | Aromatic C-H | Fluorine / Oxygen | Medium (Directional, stabilizing) |

| Halogen Interactions | Aromatic C-F | Electronegative atom (e.g., O) | Low to Medium |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Medium (Dependent on packing) |

| Dipole-Dipole | -OCF₃, C-F | -OCF₃, C-F | Medium (Contributes to overall lattice energy) |

Chromatographic Method Development for Separation and Purity Analysis

The accurate analysis and purity assessment of this compound, a complex fluorinated aromatic compound, necessitates the development of robust and specific chromatographic methods. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the direct analysis of phenolic compounds, while Gas Chromatography (GC) can be employed for volatile impurities or after a suitable derivatization step to enhance the volatility of the target analyte.

High-Performance Liquid Chromatography (HPLC) Method Optimization

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the separation and purity determination of phenolic compounds due to its efficiency and applicability to a broad range of polarities. kaibangchem.comvcu.edu The optimization of an HPLC method for this compound involves the systematic evaluation of the stationary phase, mobile phase composition, pH, and detection wavelength to achieve optimal resolution, peak shape, and sensitivity.

Stationary Phase Selection: Standard C18 (octadecylsilane) columns are a common starting point for phenolic compounds, offering excellent hydrophobic retention. kaibangchem.comphenomenex.com However, due to the highly fluorinated nature of this compound, specialized stationary phases, such as those with a pentafluorophenyl (PFP) core, can offer alternative selectivity. chromatographyonline.comchromatographyonline.com These phases can engage in unique interactions, including dipole-dipole and π-π interactions, which can be advantageous for separating fluorinated isomers and related impurities.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. chromatographyonline.com Acetonitrile is often favored for its lower viscosity and UV transparency. chromatographyonline.com The ratio of aqueous to organic solvent is adjusted to control the retention time of the analyte. Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. To ensure good peak shape for the acidic phenol (B47542), the mobile phase is often acidified with agents like formic acid, acetic acid, or phosphoric acid to a pH well below the pKa of the phenolic hydroxyl group. vcu.edu

Method Parameters: A hypothetical optimized HPLC method for the purity analysis of this compound is presented below. The method is designed to separate the main component from potential process-related impurities.

Interactive Table 1: Hypothetical HPLC Method Parameters and Purity Analysis Data for this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Chromatogram Data:

| Peak ID | Compound | Retention Time (min) | Peak Area (%) | Resolution (USP) |

|---|---|---|---|---|

| 1 | Impurity A | 8.52 | 0.15 | - |

| 2 | This compound | 12.78 | 99.75 | 5.8 |

Gas Chromatography (GC) for Volatile Derivatives

Direct GC analysis of phenols can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. phenomenex.com Therefore, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile ether or ester. phenomenex.comtcichemicals.com

Derivatization Strategies: Silylation is the most common derivatization technique for phenols. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the hydroxyl group to form a thermally stable trimethylsilyl (B98337) (TMS) ether. phenomenex.com This reaction is typically fast and quantitative. researchgate.netnih.gov The resulting TMS derivative of this compound exhibits significantly increased volatility, making it amenable to GC analysis.

Another approach is acylation, for instance, using pentafluorobenzyl bromide (PFBBr), which forms a pentafluorobenzyl ether derivative. settek.com This can be particularly useful when using an electron capture detector (ECD) for enhanced sensitivity.